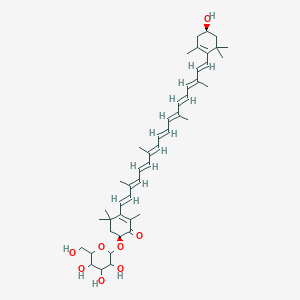

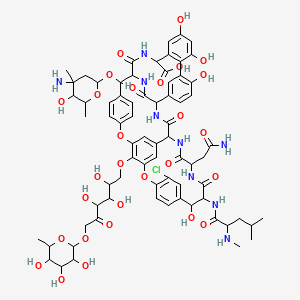

![molecular formula C26H17NO6 B1257266 (1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione](/img/structure/B1257266.png)

(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione is a member of the enediyne class of antitumor antibiotics, known for its extraordinary cytotoxicity against a wide spectrum of human cancer cell lines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of uncialamycin involves a streamlined and practical enantioselective approach. Starting from hydroxy- or methoxyisatin, the synthesis features several key steps:

- Noyori enantioselective reduction

- Yamaguchi acetylide-pyridinium coupling

- Stereoselective acetylide-aldehyde cyclization

- Annulation reaction that couples a cyanophthalide and a p-methoxy semiquinone aminal to form the anthraquinone moiety .

The overall synthesis proceeds in 22 linear steps with an 11% overall yield .

Industrial Production Methods: (1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione is produced by submerged fermentation of Streptomyces uncialis. Genetic manipulation and medium optimization have significantly improved the production yield .

Analyse Des Réactions Chimiques

Types of Reactions: (1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione undergoes several types of chemical reactions, including:

- Oxidation

- Reduction

- Substitution

Common Reagents and Conditions: The synthesis of uncialamycin involves reagents such as:

- Acetylide-pyridinium

- Cyanophthalide

- p-Methoxy semiquinone aminal

Major Products: The major product of these reactions is the anthraquinone moiety, which is a crucial part of the uncialamycin structure .

Applications De Recherche Scientifique

(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione has a wide range of scientific research applications:

- Chemistry: Used in the synthesis of novel analogues for biological investigations .

- Biology: Exhibits extraordinary cytotoxicity against cancer cell lines, making it a valuable tool for studying cell biology .

- Medicine: Potential use in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .

- Industry: Utilized in biotechnology platforms for biosynthesis and production .

Mécanisme D'action

(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione exerts its effects through a unique mechanism involving the formation of free radicals. The enediyne core undergoes a Bergman cyclization, generating diradicals that cleave DNA strands, leading to cell death . This mechanism makes uncialamycin a potent cytotoxic agent, particularly useful in ADC-based cancer therapy .

Comparaison Avec Des Composés Similaires

- Calicheamicin

- Dynemicin A

- Tiancimycin A

Comparison: (1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione is unique due to its simpler structure and streamlined synthesis compared to other enediynes like calicheamicin and dynemicin A . Its high cytotoxicity and potential for use in ADCs make it a valuable compound for targeted cancer therapy .

Propriétés

Formule moléculaire |

C26H17NO6 |

|---|---|

Poids moléculaire |

439.4 g/mol |

Nom IUPAC |

(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione |

InChI |

InChI=1S/C26H17NO6/c1-13(28)25-18-10-4-2-3-5-11-19(30)26(25,33-25)16-12-17(29)20-21(22(16)27-18)24(32)15-9-7-6-8-14(15)23(20)31/h2-3,6-9,12-13,18-19,27-30H,1H3/b3-2-/t13-,18+,19-,25+,26+/m1/s1 |

Clé InChI |

OBGWIHKWGGEOEV-WJPOXRCESA-N |

SMILES isomérique |

C[C@H]([C@]12[C@@H]3C#C/C=C\C#C[C@H]([C@@]1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |

SMILES canonique |

CC(C12C3C#CC=CC#CC(C1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |

Synonymes |

uncialamycin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-[2-(4-methylphenyl)-5-tetrazolyl]pyridine](/img/structure/B1257186.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1257187.png)

![2-(2-Fluoro-5-methoxyphenyl)-5-methyl-4-[(4-phenyl-1-piperidinyl)methyl]oxazole](/img/structure/B1257195.png)

![2-[[[(1-Ethyl-3,5-dimethyl-4-pyrazolyl)methylamino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1257196.png)

![N-(3-fluoro-4-methylphenyl)-4-[3-(4-methyl-1-piperidinyl)propylamino]-3-nitrobenzamide](/img/structure/B1257197.png)

![2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]-5-(3-oxobutanoylamino)benzenesulfonic acid](/img/structure/B1257206.png)